(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe
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Overview
Description
(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ether: is a complex organic compound known for its diverse applications in various scientific fields. This compound is a derivative of Coronarin D, a natural product isolated from the plant Hedychium coronarium. Coronarin D methyl ether has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coronarin D methyl ether involves multiple steps, starting from the extraction of Coronarin D from Hedychium coronarium. The key steps include:
Extraction: Coronarin D is extracted using solvents like methanol or ethanol.
Methylation: The extracted Coronarin D undergoes methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain pure Coronarin D methyl ether.
Industrial Production Methods
Industrial production of Coronarin D methyl ether follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated methylation: Employing automated reactors for the methylation process.
High-throughput purification: Utilizing advanced chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Coronarin D methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coronarin D methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Coronarin D methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Coronarin D methyl ether is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Coronarin D, Coronarin E, and Coronarin F.
Uniqueness: Coronarin D methyl ether has a unique methyl ether group, which enhances its biological activity and stability compared to its analogs.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/t16?,17?,18?,21-/m1/s1 |
InChI Key |
AXVHMYNDGVQIQD-IPCIFYCFSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)OC)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C |
Origin of Product |
United States |
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